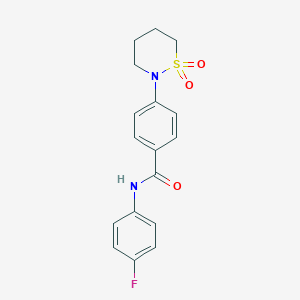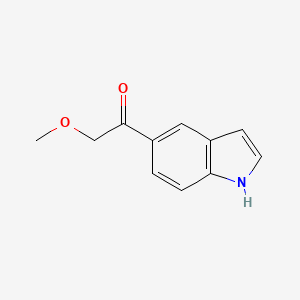
(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule known for its unique chemical properties and wide range of applications in scientific research Its structural components include a fluoro-methoxyphenyl group and a methoxypyrazin-2-yloxy-pyrrolidinyl moiety, connected by a methanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves several steps:
Formation of the Fluoro-methoxyphenyl Intermediate:
Reacting 3-fluoro-4-nitrophenol with methoxybenzene in the presence of a base to form the fluoro-methoxyphenyl intermediate.
Formation of the Methoxypyrazin-2-yloxy Intermediate:
Reacting 3-methoxypyrazine with a suitable alkylating agent to form the methoxypyrazin-2-yloxy intermediate.
Formation of the Pyrrolidin-1-yl Intermediate:
Reacting pyrrolidine with a suitable acylating agent to form the pyrrolidin-1-yl intermediate.
Coupling Reaction:
Combining the three intermediates under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized synthetic routes with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol derivative.
Substitution: Substitution reactions can replace the methoxy or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Such as nucleophiles (e.g., amines, thiols) for substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Methanol derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy or fluoro groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methoxyphenyl)(3-(2-methoxyethyl)pyrrolidin-1-yl)methanone
(3-Chloro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-(2-chloropyrazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Highlighting Uniqueness
Compared to similar compounds, (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its fluoro-methoxyphenyl and methoxypyrazin-2-yloxy-pyrrolidinyl moieties are particularly notable for their influence on the compound's reactivity and interactions with biological targets.
Feel free to ask more questions, I am always here to help you!
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(9-13(14)18)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKHPTWLHUXVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/new.no-structure.jpg)

![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)


